(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
The compound (2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone features a pyrazolo[1,5-a]pyrazine core linked via a methanone group to a 2,5-dichlorothiophene moiety. Its design leverages the pyrazolo-pyrazine scaffold’s rigidity and the thiophene ring’s electronic properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-9-5-8(10(13)18-9)11(17)15-3-4-16-7(6-15)1-2-14-16/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLIKVIDXSYILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the dichlorothiophene derivative, followed by the construction of the dihydropyrazolopyrazine ring system. The final step involves the coupling of these two moieties under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the dichlorothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Antineoplastic Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant antineoplastic properties. The compound may share similar attributes due to its structural components. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo settings .
Neuroprotective Effects
The compound has potential applications in treating neurodegenerative disorders. Pyrazolo compounds have been linked to neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. They may serve as inhibitors of key enzymes involved in neurodegeneration, thereby offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo compounds. The compound (2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has been synthesized and tested against various Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition, suggesting its efficacy as an antibacterial agent .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial for optimizing the efficacy of new compounds. Variations in the substituents on the thiophene and pyrazolo rings can lead to enhanced biological activity or selectivity. Ongoing SAR studies aim to identify the most effective modifications that could improve the pharmacological profile of this compound .
Case Study: Anticancer Screening
In a recent study, a series of pyrazolo derivatives were screened for anticancer activity using various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study: Neuroprotection
Another research effort focused on evaluating the neuroprotective effects of similar pyrazolo compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of (2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research to fully elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrazine Derivatives with Varied Substituents
Several analogs share the pyrazolo[1,5-a]pyrazine core but differ in substituents and functional groups:
- mGluR2 Negative Allosteric Modulators: Patent EP2017 describes 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, where a ketone at position 4 replaces the methanone-thiophene group. These compounds modulate neurological targets, highlighting how core modifications (e.g., ketone vs. methanone) redirect biological activity .
- E3 Ubiquitin Ligase Inhibitors: A crystal structure (PDB: 2024) reveals a derivative with a benzyl group and tetrahydroquinoline-carbonyl substituent. The bulky substituents suggest enhanced steric interactions for protein binding, contrasting with the target compound’s compact dichlorothiophene .
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine Derivatives
Thiophene-Containing Analogs
Thiophene rings are common in bioactive compounds, with substituents critically affecting electronic properties:
- Amino/Cyano-Thiophene Derivatives: Compounds 7a and 7b (Molecules, 2012) feature diamino-cyano or ester-substituted thiophenes. The electron-donating amino groups may enhance solubility but reduce metabolic stability compared to the target’s electron-withdrawing chlorines, which likely increase lipophilicity and oxidative resistance .
- Chloro-Substituted Thiophenes : Compound w7 (RSC, 2024) includes a 5-chloropyrimidine linked to pyrazolo-pyrazine. The chloro group’s position influences steric and electronic interactions, suggesting the target’s 2,5-dichloro configuration may optimize binding pocket fit .
Table 2: Thiophene-Based Analog Comparison
Heterocyclic Core Variations
Replacing the pyrazine ring with pyrimidine (as in ’s IKur inhibitor) alters hydrogen-bonding capacity and ring geometry. Pyrimidine’s meta-nitrogen arrangement may enhance interactions with polar residues in ion channels, whereas pyrazine’s para-nitrogens could favor flat, aromatic stacking in kinase binding sites .
Research Findings and Trends
- Substituent Effects: Chlorine atoms on thiophene improve metabolic stability and hydrophobic interactions, while amino groups enhance solubility but may reduce bioavailability.
- Core Flexibility : Pyrazolo-pyrazine scaffolds tolerate diverse substituents, enabling tailored interactions for specific targets (e.g., mGluR2 vs. kinases).
- Structural Insights : X-ray crystallography (e.g., ) confirms the pyrazolo-pyrazine core’s planar conformation, critical for π-π stacking in protein binding .
Biological Activity
The compound (2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a dichlorothiophene moiety and a dihydropyrazolo structure linked through a methanone group. This unique structure may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and the modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .
Neuroprotective Effects
In neurobiological contexts, the compound has demonstrated protective effects against neurotoxicity induced by various agents. In vitro studies using neuronal cell lines (e.g., SH-SY5Y) revealed that it can prevent cell death caused by neurotoxins like MPP+ and methamphetamine (METH). The protective mechanism appears to be linked to the modulation of adenosine receptors, specifically A2A receptors, which play a crucial role in neuroprotection .
Case Studies
- Cell Viability Assays : In experiments assessing cell viability, treatment with the compound resulted in a dose-dependent increase in cell survival rates in both PC12 and SH-SY5Y cells exposed to neurotoxic agents. For example, at a concentration of 250 μM MPP+, cell viability was significantly higher in treated groups compared to controls .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound's neuroprotective effects are mediated through the inhibition of apoptotic pathways and the activation of survival signaling pathways involving ERK1/2 and PI3K/Akt .
Data Tables
| Biological Activity | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Anticancer | Various | Varies | Inhibition of proliferation |
| Neuroprotection | SH-SY5Y | 250 | Increased cell viability post-MPP+ exposure |
| Neuroprotection | PC12 | 250 | Increased cell viability post-METH exposure |
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step protocols, including cyclocondensation, functional group coupling, and purification. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for heterocyclic ring formation .
- Temperature control : Pyrazole-pyrazine core assembly requires precise heating (80–120°C) to avoid side reactions .
- Catalysts : Pd-mediated cross-coupling improves yield for thiophene-methanone linkages . Yield optimization often employs iterative Design of Experiments (DoE) to test variable interactions (e.g., solvent:temperature ratios) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural validation relies on:
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., dihedral angles between thiophene and pyrazine rings) and confirms triclinic crystal packing (space group P1, a = 7.17 Å, b = 10.70 Å) .
- Spectroscopy : H/C NMR identifies substituent patterns (e.g., dichlorothiophene protons at δ 7.2–7.5 ppm), while HRMS confirms molecular ion peaks (e.g., m/z 411.88 for [M+H]) .
Q. What solvent systems and reaction conditions maximize synthetic efficiency?
- Solvent polarity : Dichloromethane/THF mixtures (1:3) enhance solubility of hydrophobic intermediates .
- Reaction time : Thiophene-methanone coupling requires 12–24 hours under inert atmospheres to prevent oxidation .
- Workup protocols : Gradient column chromatography (silica gel, hexane:EtOAc) isolates the product with >95% purity .
Advanced Research Questions
Q. How to design in vitro and in vivo experiments to evaluate pharmacological mechanisms?
- Assay selection : Use enzyme inhibition assays (e.g., kinase targets) with IC determination via dose-response curves .
- Animal models : For neuroinflammatory studies, employ LPS-induced murine models with cytokine profiling (ELISA for TNF-α/IL-6) .
- Controls : Include structurally analogous compounds (e.g., pyrazolo-pyrimidine derivatives) to isolate structure-activity relationships (SAR) .
Q. How to resolve contradictions in reported biological activity data?
- Assay variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
- Structural analogs : Compare activity of dichlorothiophene vs. trichlorophenyl variants to identify critical substituents .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2, reconciling discrepancies between in silico and experimental data .
Q. What methodologies assess environmental fate and ecotoxicological risks?
- Partitioning studies : Measure log K (octanol-water) to predict bioaccumulation potential .
- Degradation pathways : Use LC-MS/MS to identify hydrolysis/byproducts under simulated environmental conditions (pH 4–9, UV exposure) .
- Toxicity assays : Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition studies evaluate aquatic impacts .
Q. How to modify the core structure to improve target selectivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazine C-6 position to enhance kinase inhibition .
- Ring hybridization : Replace dihydropyrazine with a pyridine moiety to reduce off-target binding .
- Prodrug strategies : Conjugate methanone with ester prodrugs to improve bioavailability and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
